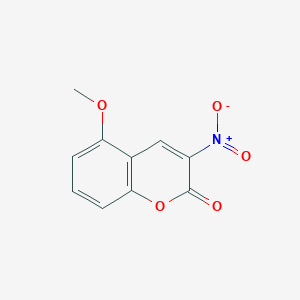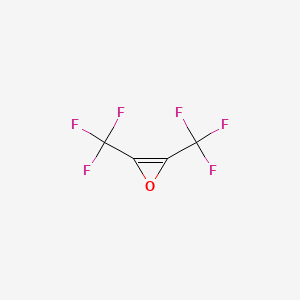
Bis(trifluoromethyl)oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethyl)oxirene is a highly strained, anti-aromatic organic compound characterized by the presence of two trifluoromethyl groups attached to an oxirene ring. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(trifluoromethyl)oxirene can be synthesized through the isomerization of ketene in low-temperature methanol-acetaldehyde matrices. This process involves the resonant energy transfer of the internal energy of oxirene to the vibrational modes of methanol . Another method involves the use of bis(trifluoromethyl)peroxide as a trifluoromethoxylating reagent under mild conditions employing either visible light photoredox or TEMPO catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s high reactivity and instability. The synthesis typically requires controlled laboratory conditions to ensure the safe handling and isolation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoromethyl)oxirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common due to its high reactivity.
Substitution: The compound can participate in substitution reactions, particularly involving nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include visible light photoredox catalysts, TEMPO, and other nucleophilic agents . The reactions typically occur under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, trifluoromethoxylated arenes can be produced using bis(trifluoromethyl)peroxide as a reagent .
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethyl)oxirene has several scientific research applications, including:
Chemistry: The compound is used as a reactive intermediate in the synthesis of other fluorinated organic compounds.
Biology: Its unique structural properties make it a subject of study in biological research, particularly in understanding the effects of fluorinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of bis(trifluoromethyl)oxirene involves its high reactivity and ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily related to its interaction with nucleophilic and electrophilic reagents, leading to the formation of stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions, similar to bis(trifluoromethyl)oxirene.
Trifluoromethane: Another fluorinated compound used in organic synthesis.
Trifluoromethyl sulfone: Known for its strong electron-withdrawing properties.
Uniqueness
This compound is unique due to its highly strained oxirene ring and the presence of two trifluoromethyl groups. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound in advanced organic synthesis and research .
Eigenschaften
CAS-Nummer |
84802-91-5 |
|---|---|
Molekularformel |
C4F6O |
Molekulargewicht |
178.03 g/mol |
IUPAC-Name |
2,3-bis(trifluoromethyl)oxirene |
InChI |
InChI=1S/C4F6O/c5-3(6,7)1-2(11-1)4(8,9)10 |
InChI-Schlüssel |
HIHAJPGYZFEJIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(O1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


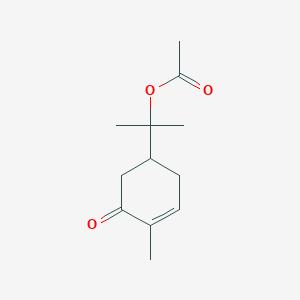
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
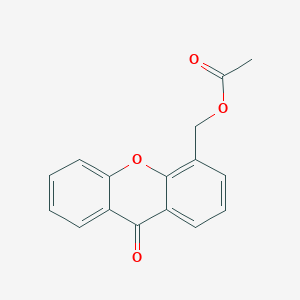
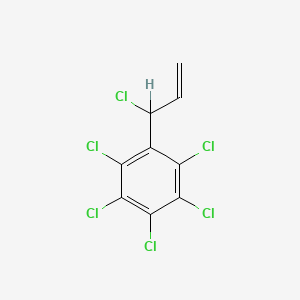
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

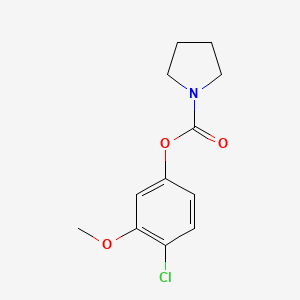
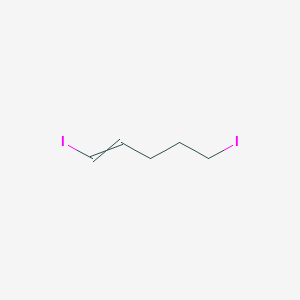
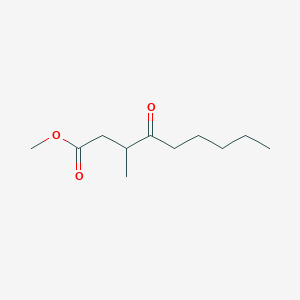
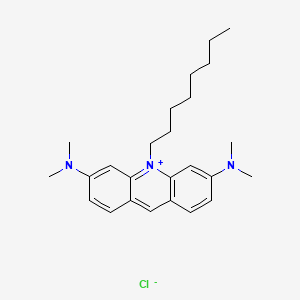
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)

